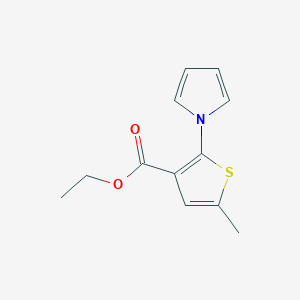

ethyl 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophen-3-carboxylat beinhaltet typischerweise die Kondensation von 5-Methyl-2-thiophencarbonsäure mit 1H-Pyrrol in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem organischen Lösungsmittel wie Toluol oder Dichlormethan durchgeführt. Anschließend wird das Produkt unter Verwendung von Ethanol und einem starken Säurekatalysator wie Schwefelsäure verestert, um die Ethylester-Derivate zu erhalten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von Ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophen-3-carboxylat durch Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Katalysatorkonzentration skaliert werden. Durchlaufreaktoren und automatisierte Synthese-Systeme können eingesetzt werden, um die Effizienz und Ausbeute der Verbindung zu erhöhen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophen-3-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid können die Estergruppe in einen Alkohol umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Natriumborhydrid in Methanol.

Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren, Ketone.

Reduktion: Alkohole.

Substitution: Halogenierte Derivate, alkylierte Produkte.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Als potenzieller Medikamentenkandidat aufgrund seiner einzigartigen Struktur und biologischen Aktivität untersucht.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und leitfähiger Polymere eingesetzt.

Eigenschaften

IUPAC Name |

ethyl 5-methyl-2-pyrrol-1-ylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-15-12(14)10-8-9(2)16-11(10)13-6-4-5-7-13/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXPGAFQSDPZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C)N2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate typically involves the condensation of 5-methyl-2-thiophenecarboxylic acid with 1H-pyrrole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then esterified using ethanol and a strong acid catalyst like sulfuric acid to yield the ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives, alkylated products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate has shown promise in drug discovery due to its potential biological activities:

-

Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for related pyrrole derivatives against A549 human lung adenocarcinoma cells.

Compound IC50 (µM) Cell Line Ethyl 5-methyl... X A549 (Lung Cancer) Control (Cisplatin) Y A549 (Lung Cancer)

The mechanisms of action may involve apoptosis induction and cell cycle arrest.

-

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against Gram-positive bacteria, including multidrug-resistant strains.

Pathogen MIC (µg/mL) Activity Staphylococcus aureus A Effective Methicillin-resistant Staphylococcus aureus B Effective

Materials Science

Due to its unique electronic properties, this compound is being investigated for applications in organic electronics, such as organic solar cells and light-emitting diodes. The presence of both thiophene and pyrrole rings enhances its conductivity and stability.

Case Studies

A notable case study involved the evaluation of various pyrrole derivatives against resistant bacterial strains. The study highlighted that structural modifications significantly influenced both anticancer and antimicrobial activities. For example:

- Compound A exhibited high efficacy against A549 cells but limited antimicrobial activity.

- Compound B , with minor modifications, showed enhanced antibacterial properties while maintaining anticancer effects.

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophen-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme, die an der Zellproliferation beteiligt sind, hemmen und so Antikrebsaktivitäten aufweisen.

Vergleich Mit ähnlichen Verbindungen

Ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophen-3-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Methyl-2-Aminothiophen-3-carboxylat: Ähnliche Thiophenstruktur, jedoch mit einer Aminogruppe anstelle eines Pyrrolrings.

2-Acetylpyrrol: Enthält einen Pyrrolring mit einer Acetylgruppe, ohne die Thiophen-Einheit.

Methyl-2-(2-Formyl-5-Methoxymethyl-1H-pyrrol-1-yl)propanoat: Besitzt einen Pyrrolring mit einer Formyl- und Methoxymethylgruppe, die sich im Substitutionsmuster unterscheiden.

Die Einzigartigkeit von Ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophen-3-carboxylat liegt in seiner fusionierten Thiophen-Pyrrol-Struktur, die im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleiht.

Biologische Aktivität

Ethyl 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate (CAS No. 89530-19-8) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The compound's unique structural characteristics, including the thiophene and pyrrole moieties, contribute to its diverse biological effects.

Molecular Formula

- C : 12

- H : 13

- N : 1

- O : 2

- S : 1

Molecular Weight

- 235.30 g/mol

Structural Characteristics

The compound features a thiophene ring substituted with an ethyl group and a pyrrole moiety, which are known to influence its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Boiling Point | Predicted: 396.3 °C |

| Density | Predicted: 1.25 g/cm³ |

| pKa | Approximately 3.65 |

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, thiazole-bearing molecules have shown significant cytotoxicity against various cancer cell lines, demonstrating the importance of structural modifications in enhancing biological activity .

In vitro evaluations have indicated that derivatives of pyrrole exhibit promising anticancer effects due to their ability to inhibit key cellular pathways involved in tumor growth. For example, certain pyrrole derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrrole derivatives have been shown to exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . These findings suggest that this compound could be a candidate for further development as an antibacterial agent.

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve interaction with specific enzymes or receptors. Research indicates that compounds with similar structures may modulate signaling pathways related to cell proliferation and apoptosis, contributing to their anticancer and antimicrobial activities .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrole derivatives, including those structurally related to this compound. The results indicated that specific substitutions on the pyrrole ring significantly enhanced cytotoxicity against human cancer cell lines, with some compounds exhibiting selectivity towards certain types of cancer .

Antimicrobial Efficacy Study

Another research effort focused on the antimicrobial properties of pyrrole-based compounds. The study found that specific derivatives showed potent activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum potential for compounds like this compound in treating bacterial infections .

Q & A

Q. What synthetic methodologies are optimal for preparing ethyl 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate?

The Gewald reaction is widely used to synthesize thiophene derivatives. For this compound, key steps include:

- Condensation of ketones or aldehydes with activated nitriles (e.g., ethyl cyanoacetate) in the presence of elemental sulfur.

- Cyclization under basic conditions (e.g., morpholine or triethylamine) to form the thiophene core .

- Subsequent functionalization via nucleophilic substitution or coupling reactions to introduce the pyrrole moiety. Example protocol from Gewald et al. involves refluxing in ethanol with ammonium acetate as a catalyst .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Assign protons and carbons using DMSO-d6 or CDCl3. The thiophene ring protons typically appear at δ 6.5–7.5 ppm, while pyrrole protons resonate around δ 6.0–6.8 ppm .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and pyrrole N-H bonds (if present) near 3400 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for C13H15NO2S: calculated 273.0825) .

Q. What are common chemical modifications of the thiophene ring in this compound?

- Electrophilic Substitution : Halogenation (Cl₂/FeCl₃) at the 4- or 5-position of the thiophene.

- Acylation : Use Friedel-Crafts conditions (AlCl₃, acetyl chloride) to introduce ketone groups.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction using Pd catalysts .

Advanced Research Questions

Q. How can X-ray crystallography and DFT studies resolve electronic and steric effects in this compound?

- X-ray Crystallography : Determine bond lengths (e.g., C-S: ~1.70 Å) and dihedral angles between the thiophene and pyrrole rings to assess planarity .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for reactivity insights .

- Example: A study on a related thiophene ester revealed a HOMO-LUMO gap of 4.2 eV, correlating with experimental UV-Vis data .

Q. How should researchers address contradictions in spectral data during structure elucidation?

- Cross-Validation : Compare NMR data with computational predictions (e.g., GIAO method for 13C shifts).

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening.

- Crystallographic Validation : Resolve ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .

Q. What strategies are effective for investigating structure-activity relationships (SAR) of derivatives?

- Analog Synthesis : Modify substituents (e.g., replace methyl with halogens or bulky groups) and test biological activity (e.g., enzyme inhibition).

- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features with activity .

- Pharmacophore Mapping : Identify critical hydrogen-bonding or hydrophobic interactions using docking studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility or stability data?

- Controlled Replication : Standardize solvents (e.g., DMSO for solubility assays) and storage conditions (e.g., inert atmosphere for oxidatively unstable derivatives).

- Analytical Purity Checks : Use HPLC (>95% purity) to exclude degradation products.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

Q. Table 2: Computational Properties

| Parameter | Value | Reference |

|---|---|---|

| XLogP | 3.2 | |

| Topological PSA | 89.8 Ų | |

| HOMO-LUMO Gap (DFT) | 4.2 eV |

Environmental and Safety Considerations

Q. What protocols are recommended for handling ecological data gaps?

- Precautionary Measures : Assume persistence/bioaccumulation potential due to aromatic rings and ester groups.

- Waste Disposal : Use licensed disposal services for incineration (≥1200°C) to avoid toxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.